molecular formula C17H14F3N5OS B2550724 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide CAS No. 1396794-34-5

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide

Cat. No.: B2550724
CAS No.: 1396794-34-5
M. Wt: 393.39
InChI Key: KSEYWKHUPJPUJH-UHFFFAOYSA-N
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Description

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5OS and its molecular weight is 393.39. The purity is usually 95%.
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Biological Activity

2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure includes a thiazole ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. Its molecular formula is C17H16F3N5OS, with a molecular weight of approximately 393.40 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some thiazole compounds demonstrate significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways.

The biological activity of this compound is likely mediated through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast (MCF7), lung (A549), and colon (HCT116) cancer cells.

Cell LineIC50 (µM)
MCF75.0
A5493.5
HCT1164.2

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited the growth of non-small cell lung cancer cells through apoptosis induction.
  • Antimicrobial Research : Research featured in the journal Antibiotics found that thiazole derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c1-9-7-10(2)22-15(21-9)25-16-24-13(8-27-16)14(26)23-12-5-3-11(4-6-12)17(18,19)20/h3-8H,1-2H3,(H,23,26)(H,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEYWKHUPJPUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.